molecular formula C19H17ClF3N5O2S2 B3014106 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide CAS No. 338411-80-6

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide

Cat. No. B3014106
CAS RN: 338411-80-6
M. Wt: 503.94
InChI Key: ZJRYHHUQHRYFQX-UHFFFAOYSA-N
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Description

“N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide” is a complex organic compound. It is likely to be used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the specific molecular structure analysis for this compound was not found, similar compounds often contain structures like phenylpyrazoles and trifluoromethylbenzenes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reaction information for this compound was not found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, and density. Unfortunately, specific physical and chemical properties for this compound were not found in the available resources .

Scientific Research Applications

Inhibition of Secretory Phospholipase A₂

A synthesized series of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides demonstrated inhibitory activities against secretory phospholipase A₂ from porcine pancreas. Specifically, an analog, N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide, showed significant inhibitory activity with an IC50 value of 0.58 mM, indicating its potential in related therapeutic applications (Nakayama et al., 2011).

Phosphatidylinositol 3-Kinase Inhibitors for Treating Pulmonary Conditions

Applications claim the use of related broad-spectrum phosphatidylinositol 3-kinase inhibitors for the treatment of idiopathic pulmonary fibrosis and cough. GSK-2126458, a closely related compound, has shown promise in this area, backed by in vitro data and ongoing clinical studies (Norman, 2014).

5-HT1A Receptor Antagonists for Neuroimaging

N-oxide analogs of WAY-100635, including compounds where the pyridinyl N-oxide moiety was incorporated into analogs, were found to be high-affinity antagonists at 5-HT1A receptors. These compounds have potential utility as new pharmacological tools, especially in neuroimaging and positron emission tomography (PET) (Marchais-Oberwinkler et al., 2005).

Antimicrobial Activity

A series of novel benzenesulfonamides were synthesized and screened for their in vitro antimicrobial activity. Compounds within this series exhibited significant activity against various microbial strains, demonstrating the potential of these compounds in antimicrobial applications (Desai et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would involve interaction with biological targets. Unfortunately, specific information on the mechanism of action for this compound was not found in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some similar compounds are considered hazardous and can cause skin and eye irritation, and specific target organ toxicity .

Future Directions

The future directions for the use of this compound would depend on its properties and potential applications. Unfortunately, specific future directions for this compound were not found in the available resources .

properties

IUPAC Name

N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N5O2S2/c20-14-11-13(19(21,22)23)12-25-17(14)27-6-8-28(9-7-27)18-15(3-1-5-24-18)26-32(29,30)16-4-2-10-31-16/h1-5,10-12,26H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRYHHUQHRYFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)NS(=O)(=O)C3=CC=CS3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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